molecular formula C16H18N2O3 B3002779 N-allyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide CAS No. 898411-61-5

N-allyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide

Cat. No.: B3002779
CAS No.: 898411-61-5
M. Wt: 286.331
InChI Key: BUKRJRBUIHDCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a compound with the molecular formula C16H18N2O3 and a molecular weight of 286.331.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide typically involves the reaction of 2-ethyl-1-oxo-1,2-dihydroisoquinoline-5-ol with allyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide: A similar compound with an ethoxyethyl group instead of an ethyl group.

    N-allyl-2-((2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide: A compound with a methyl group instead of an ethyl group.

Uniqueness

N-allyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is unique due to its specific structural features, such as the presence of the allyl group and the ethyl-substituted isoquinoline moiety.

Properties

IUPAC Name

2-(2-ethyl-1-oxoisoquinolin-5-yl)oxy-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-9-17-15(19)11-21-14-7-5-6-13-12(14)8-10-18(4-2)16(13)20/h3,5-8,10H,1,4,9,11H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKRJRBUIHDCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.